Unii-NK7M8T0JI2

Description

The exact mass of the compound Unii-NK7M8T0JI2 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is 1. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Unii-NK7M8T0JI2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Unii-NK7M8T0JI2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

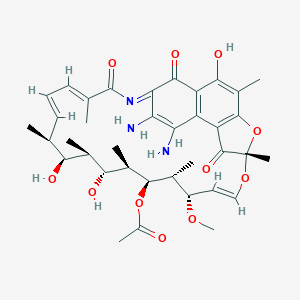

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26,27-diamino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,29-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,24,26-octaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H47N3O11/c1-15-11-10-12-16(2)36(47)40-28-27(39)26(38)23-24(32(28)45)31(44)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)41)19(5)30(43)18(4)29(15)42/h10-15,17-19,22,29-30,33,42-44H,38-39H2,1-9H3/b11-10+,14-13+,16-12-,40-28?/t15-,17+,18+,19+,22-,29-,30+,33+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRFPWPICDILII-WVKYYCEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)N=C2C(=C(C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)N=C2C(=C(C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)N)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H47N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

709.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62041-01-4 | |

| Record name | 3-Amino-4-deoxo-4-iminorifamycin S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062041014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINO-4-DEOXO-4-IMINORIFAMYCIN S | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK7M8T0JI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of UNII-NK7M8T0JI2 (Alcohols, C16-18, ethoxylated, < 2.5 EO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNII-NK7M8T0JI2 is the Unique Ingredient Identifier for a substance chemically defined as Alcohols, C16-18 (even numbered), ethoxylated, with an average of less than 2.5 moles of ethylene oxide (EO) per mole of alcohol. This substance belongs to the class of nonionic surfactants, which are widely utilized in various industrial, cosmetic, and pharmaceutical applications. This guide provides a detailed examination of its core mechanism of action, drawing from available toxicological and metabolic data.

Physicochemical Properties and Surfactant Action

The fundamental mechanism of action of UNII-NK7M8T0JI2 is rooted in its amphiphilic molecular structure. The molecule consists of a long, lipophilic (fat-loving) alkyl chain (C16-18) and a short, hydrophilic (water-loving) polyoxyethylene chain. This dual nature allows it to act as a surfactant, reducing the surface tension between immiscible liquids, such as oil and water.

At a critical micelle concentration (CMC), these molecules self-assemble into spherical structures called micelles. The lipophilic tails form the core of the micelle, encapsulating non-polar substances like oils and greases, while the hydrophilic heads form the outer shell, allowing the micelle to be dispersed in water. This emulsification property is the primary basis for its function in various formulations.

Toxicological Profile

The toxicological data for C16-18 ethoxylated alcohols provide insights into their biological effects.

Acute and Sub-chronic Toxicity

In vivo studies in rats have been conducted to determine the acute and sub-chronic toxicity of C16-18 ethoxylated alcohols.

| Study Type | Species | Route of Administration | Parameter | Value | Reference |

| Acute Oral Toxicity | Rat | Oral gavage | LD50 | > 10,000 mg/kg bw | [1] |

| 13-Week Oral Toxicity | Rat | Gavage | Systemic NOAEL | 100 mg/kg body weight/day | [2] |

Experimental Protocol: 13-Week Oral Toxicity Study in Rats [2]

A 13-week oral toxicity study was conducted on rats to determine the No-Observed-Adverse-Effect-Level (NOAEL). The test substance, a C16-18 and C18 unsaturated alcohol ethoxylate with 10 ethoxylate units, was administered daily by gavage. The study design likely followed standardized OECD guidelines for sub-chronic oral toxicity studies. Key aspects of the protocol would have included:

-

Test Animals: Typically, young adult rats of a specific strain.

-

Dosage: At least three dose levels and a control group. In this case, irritation in the forestomach was observed at 500 mg/kg body weight and day.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Pathology: At the end of the study, all animals would be subjected to a full necropsy, with organ weights recorded and histopathological examination of a comprehensive set of tissues.

Irritation Potential

C16-18 ethoxylated alcohols have been shown to have a low potential for skin and eye irritation, particularly those with a low degree of ethoxylation. A substance with less than 2.5 ethoxylate units was found to be non-irritating to the skin or eyes of rabbits.[2]

Metabolic Pathways

The metabolism of alcohol ethoxylates has been investigated in vitro using liver S9 fractions and cryopreserved hepatocytes from humans, rats, and hamsters. These studies reveal the primary metabolic pathways involved in the detoxification and elimination of these substances.

Key Metabolic Reactions:

-

Primary Hydroxylation and Dehydrogenation: The alkyl chain can undergo hydroxylation, followed by dehydrogenation.

-

O-dealkylation: The polyoxyethylene chain can be shortened through the removal of ethylene oxide units.

-

Glucuronidation: The hydroxyl group can be conjugated with glucuronic acid to increase water solubility and facilitate excretion.

-

Ether Bond Cleavage: A minor pathway involves the cleavage of the ether bond between the alkyl and polyoxyethylene chains.

The following diagram illustrates the proposed metabolic pathways for C16-18 ethoxylated alcohols.

Cellular and Molecular Mechanisms

While the primary mechanism of action is physical (surfactant activity), interactions with cellular components can occur.

Membrane Interaction

As surfactants, C16-18 ethoxylated alcohols can interact with biological membranes. This interaction is a key aspect of their toxic potential, which is often described as non-polar narcosis. The lipophilic alkyl chain can intercalate into the lipid bilayer of cell membranes, disrupting their structure and function. This can lead to increased membrane fluidity and permeability, potentially affecting membrane-bound proteins and signaling pathways.

Detoxification Gene Expression

Studies on the effects of alcohol ethoxylates on barley leaves have shown that these substances can induce the expression of genes involved in detoxification. This suggests a cellular response aimed at metabolizing and eliminating the foreign compound. Key gene families that were up-regulated include:

-

Cytochrome P450 enzymes: Involved in Phase I metabolism (hydroxylation).

-

ABC-transporters: Function as efflux pumps to remove xenobiotics from cells.

-

Glutathione-S-transferases: Involved in Phase II metabolism (conjugation).

-

Glycosyltransferases: Also involved in Phase II metabolism.

The following diagram illustrates the hypothetical cellular response to C16-18 ethoxylated alcohol exposure.

Conclusion

The core mechanism of action of UNII-NK7M8T0JI2 (Alcohols, C16-18, ethoxylated, < 2.5 EO) is primarily as a nonionic surfactant, driven by its amphiphilic nature to form micelles and emulsify non-polar substances. Toxicologically, it exhibits low acute oral toxicity and is generally a mild irritant. At the cellular level, its lipophilic character allows for interaction with cell membranes, which is a likely contributor to its toxic effects. Cells respond to exposure by upregulating a suite of detoxification genes, leading to metabolic breakdown and excretion of the substance. Further research is warranted to elucidate specific signaling pathway perturbations in mammalian cells and to obtain more detailed dose-response data for a wider range of biological endpoints.

References

Discovery and Development of Bremelanotide

An In-depth Technical Guide to Bremelanotide (UNII-NK7M8T0JI2)

Bremelanotide, identified by the Unique Ingredient Identifier (UNII) NK7M8T0JI2, is a synthetic peptide analogue of the endogenous neuropeptide α-melanocyte-stimulating hormone (α-MSH).[1][2] Initially investigated for its potential as a sunless tanning agent, its effects on sexual arousal and desire were discovered serendipitously.[3] Developed by Palatin Technologies, it is now approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][4][5]

The journey of bremelanotide began with research into melanotan II, a synthetic analogue of α-MSH. During clinical trials for sunless tanning, male subjects reported spontaneous erections as a side effect. This led to a shift in focus towards developing a treatment for sexual dysfunction.[3] Bremelanotide, a likely metabolite of melanotan II with a hydroxyl group instead of an amide, was synthesized and patented by Palatin Technologies.[1]

Early formulations of bremelanotide were administered intranasally. However, concerns about increased blood pressure led to the discontinuation of this delivery method in 2008.[1][3] The drug was subsequently reformulated for subcutaneous injection, which demonstrated a more favorable safety profile in clinical trials.[1][2] After extensive Phase II and III clinical trials, known as the RECONNECT studies, the subcutaneous formulation of bremelanotide received FDA approval in June 2019 for the treatment of HSDD in premenopausal women.[1][6][7][8]

Synthesis of Bremelanotide

Bremelanotide is a cyclic heptapeptide, and its synthesis is a multi-step process that can be achieved through both solid-phase and liquid-phase peptide synthesis techniques.

Solid-Phase Synthesis

A common method for synthesizing bremelanotide is the solid-phase synthesis approach using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.[9] The general workflow is as follows:

-

Resin Attachment: The C-terminal amino acid, Lysine (Lys), is attached to a solid support resin.

-

Chain Elongation: The subsequent amino acids are added sequentially. In each step, the Fmoc protecting group is removed from the N-terminus of the growing peptide chain, and the next Fmoc-protected amino acid is coupled using a condensing agent like DIC/HOBt.

-

Cyclization: After the linear heptapeptide is assembled, the side chains of specific amino acids are deprotected to allow for intramolecular cyclization, forming the characteristic cyclic structure of bremelanotide.

-

Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all remaining protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA).

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Liquid-Phase Synthesis

Liquid-phase synthesis offers an alternative route that can sometimes provide higher purity and biological activity.[10] This method involves synthesizing peptide fragments in solution and then ligating them to form the full-length peptide. While potentially more complex in terms of purification between steps, it can be advantageous for large-scale production.

A combined solid-liquid phase approach has also been described, where a linear peptide fragment is synthesized on a solid support, cleaved, and then cyclized and purified in solution.[11]

Experimental Protocols

General Solid-Phase Peptide Synthesis Protocol for Bremelanotide

-

Resin: Fmoc-Linker-AM resin.

-

Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Boc for Lys, Pbf for Arg, Trt for His, Boc for Trp).

-

Coupling Reagents: Diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

-

Deprotection Reagent: 20-25% piperidine in dimethylformamide (DMF).

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

Procedure:

-

Swell the resin in DMF.

-

Remove the Fmoc group from the resin with the deprotection reagent.

-

Wash the resin with DMF.

-

Couple the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) to the resin using DIC and HOBt in DMF.

-

Wash the resin with DMF.

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

After assembly of the linear peptide, perform on-resin cyclization between the appropriate side chains.

-

Cleave the peptide from the resin and remove side-chain protecting groups with the cleavage cocktail.

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide by RP-HPLC.

-

Lyophilize the purified fractions to obtain the final product.

Mechanism of Action

Bremelanotide exerts its effects by acting as an agonist at melanocortin receptors, with a particularly high affinity for the melanocortin 4 receptor (MC4R).[4][12][13] These receptors are located in the central nervous system and are involved in regulating various physiological processes, including sexual function.[4][14]

The precise mechanism by which bremelanotide enhances sexual desire is not fully understood, but it is believed to involve the modulation of key neural pathways.[4][14] Activation of MC4R by bremelanotide is thought to trigger the release of neurotransmitters, such as dopamine, in brain regions associated with sexual motivation and reward.[12][14] This leads to an increase in sexual desire and a reduction in the distress associated with low sexual desire.

Unlike some other treatments for sexual dysfunction that target the vascular system, bremelanotide acts centrally on the brain to influence sexual desire.[14]

Data Presentation

Table 1: Physicochemical Properties of Bremelanotide

| Property | Value |

| UNII | NK7M8T0JI2 |

| Molecular Formula | C₅₀H₆₈N₁₄O₁₀ |

| Molecular Weight | 1025.18 g/mol |

| CAS Number | 189691-06-3 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Table 2: Pharmacokinetic Properties of Bremelanotide

| Parameter | Value | Reference |

| Bioavailability (subcutaneous) | ~100% | [1] |

| Time to Peak Plasma Concentration (Tmax) | ~1.0 hour | [7] |

| Protein Binding | 21% | [7] |

| Volume of Distribution | 25.0 ± 5.8 L | [7] |

| Elimination Half-life | ~2.7 hours | [7] |

| Excretion | Urine (64.8%), Feces (22.8%) | [7] |

Table 3: Summary of Key Phase III Clinical Trial (RECONNECT Studies) Efficacy Endpoints

| Endpoint | Bremelanotide (1.75 mg) | Placebo | p-value | Reference |

| Change from Baseline in Female Sexual Function Index-Desire Domain (FSFI-D) Score | Statistically significant improvement | - | <0.05 | [2][6] |

| Change from Baseline in Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 Score | Statistically significant reduction | - | <0.05 | [2][6] |

Mandatory Visualizations

References

- 1. Bremelanotide - Wikipedia [en.wikipedia.org]

- 2. Bremelanotide for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. What is Bremelanotide Acetate used for? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. What clinical trials have been conducted for Bremelanotide Acetate? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. droracle.ai [droracle.ai]

- 9. CN101857629A - Solid-phase synthesis method of Bremelanotide - Google Patents [patents.google.com]

- 10. bloomtechz.com [bloomtechz.com]

- 11. Method for preparing bremelanotide by solid-liquid combination - Eureka | Patsnap [eureka.patsnap.com]

- 12. What is the mechanism of Bremelanotide Acetate? [synapse.patsnap.com]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to UNII-NK7M8T0JI2: Ketorolac Tromethamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNII-NK7M8T0JI2 is the Unique Ingredient Identifier for Ketorolac Tromethamine, a potent non-steroidal anti-inflammatory drug (NSAID).[1][2][3][4] It is a member of the pyrrolo-pyrrole group of NSAIDs and is widely utilized for the short-term management of moderate to severe pain, often in a postoperative setting.[3][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties, pharmacology, and analytical methodologies related to Ketorolac Tromethamine.

Physical and Chemical Properties

Ketorolac tromethamine is the tromethamine salt of ketorolac.[2] It exists as a racemic mixture of [-]S and [+]R enantiomers, with the S-enantiomer being the active form.[5][7] The compound is an off-white crystalline powder and may exist in three crystal forms, all of which are equally soluble in water.[5][7][8]

Quantitative Physical and Chemical Data

The following tables summarize the key physical and chemical properties of Ketorolac Tromethamine.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄N₂O₆ | [2][5][9] |

| Molecular Weight | 376.41 g/mol | [2][5][10] |

| Melting Point | 160-161 °C | [11] |

| 162-165 °C | [12] | |

| pKa | 3.5 | [5][7] |

| 3.54 | [8] | |

| n-octanol/water partition coefficient (LogP) | 0.26 | [5][7][10] |

| Solubility in water | >500 mg/mL at room temperature | [8] |

| Soluble | [13] |

Table 2: Spectroscopic Data

| Property | Value | Source |

| UV λmax in Methanol | 322 nm | [8] |

Pharmacology

Mechanism of Action

Ketorolac tromethamine is a non-selective inhibitor of cyclooxygenase (COX) enzymes, targeting both COX-1 and COX-2.[2][8][14][15][16] The inhibition of these enzymes blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[14][17][18][19] The analgesic, anti-inflammatory, and antipyretic effects of ketorolac are attributed to the decrease in prostaglandin synthesis.[2][16] While inhibition of COX-2 is responsible for the therapeutic effects, the inhibition of the constitutively expressed COX-1 can lead to gastrointestinal and renal side effects.[2]

Signaling Pathway

The primary signaling pathway affected by Ketorolac Tromethamine is the prostaglandin synthesis pathway. The following diagram illustrates the inhibition of this pathway by Ketorolac.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Analysis

This protocol is a composite based on several published methods for the analysis of Ketorolac Tromethamine.[20][21][22][23][24]

Objective: To determine the purity of Ketorolac Tromethamine and quantify its related impurities in bulk drug substance and pharmaceutical dosage forms.

Materials:

-

HPLC system with UV detector

-

C8 or C18 analytical column (e.g., Agilent Zorbax SB C8, 250 x 4.6 mm, 5.0-μm)

-

Ketorolac Tromethamine reference standard

-

Methanol (HPLC grade)

-

Tetrahydrofuran (HPLC grade)

-

Ammonium phosphate monobasic

-

Orthophosphoric acid or sodium hydroxide (for pH adjustment)

-

Water (HPLC grade)

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.05 M Ammonium phosphate buffer (pH 3.0)

-

Mobile Phase B: Methanol:Tetrahydrofuran (40:60 v/v)

-

Gradient: A time-based gradient from Mobile Phase A to Mobile Phase B may be employed to separate impurities.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Detection Wavelength: 254 nm or 313 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the Ketorolac Tromethamine reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

-

Sample Preparation: Prepare the sample (bulk drug or formulation) by dissolving it in the diluent to a similar concentration as the standard solution.

-

System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. Parameters such as theoretical plates, tailing factor, and reproducibility of peak areas should be within acceptable limits as defined by relevant pharmacopeia or internal SOPs.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify and quantify impurities in the sample by comparing their peak areas to the peak area of the main component in the standard solution.

The following diagram outlines the general workflow for this HPLC method.

Cyclooxygenase (COX) Inhibitory Activity Assay

This protocol is a generalized procedure based on in vitro assays described in the literature.[25][26]

Objective: To determine the inhibitory activity (IC₅₀) of Ketorolac Tromethamine against COX-1 and COX-2 enzymes.

Materials:

-

Recombinant human or ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Ketorolac Tromethamine

-

Assay buffer (e.g., Tris-HCl buffer)

-

Cofactors (e.g., hematin, phenol)

-

Detection system (e.g., ELISA for PGE₂, oxygen consumption electrode, or colorimetric/fluorometric assay kit)

-

96-well microplates

-

Incubator

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of Ketorolac Tromethamine in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, cofactors, and the appropriate dilution of Ketorolac Tromethamine or vehicle control.

-

Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Termination: After a defined incubation period (e.g., 10-20 minutes), stop the reaction (e.g., by adding a stopping reagent or by placing on ice).

-

Detection: Quantify the product of the reaction (e.g., Prostaglandin E₂).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Ketorolac Tromethamine relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

The logical relationship between COX inhibition and its therapeutic and adverse effects is depicted below.

Conclusion

Ketorolac Tromethamine (UNII-NK7M8T0JI2) is a well-characterized NSAID with potent analgesic and anti-inflammatory properties stemming from its non-selective inhibition of COX enzymes. A thorough understanding of its physicochemical properties, mechanism of action, and appropriate analytical methods is crucial for its effective and safe use in research and drug development. The information and protocols provided in this guide serve as a valuable resource for professionals in these fields.

References

- 1. UNII - 4EVE5946BQ [precision.fda.gov]

- 2. Ketorolac Tromethamine | C19H24N2O6 | CID 84003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ketorolac Tromethamine: Package Insert / Prescribing Info [drugs.com]

- 4. Ketorolac Tromethamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Ketorolac tromethamine | PPTX [slideshare.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Ketorolac tromethamine | 74103-07-4 [chemicalbook.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Ketorolac: Package Insert / Prescribing Information [drugs.com]

- 11. Ketorolac tromethamine | CAS#:74103-07-4 | Chemsrc [chemsrc.com]

- 12. Ketorolac | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. Ketorolac - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Ketorolac Tromethamine? [synapse.patsnap.com]

- 16. Ketorolac - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Prostaglandin - Wikipedia [en.wikipedia.org]

- 20. japsonline.com [japsonline.com]

- 21. researchgate.net [researchgate.net]

- 22. sciencescholar.us [sciencescholar.us]

- 23. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Ketorolac Tromethamine-Related Impurities in Tablets Solid Oral Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. rjptonline.org [rjptonline.org]

- 25. selleckchem.com [selleckchem.com]

- 26. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Function and Activity of Fedovapagon (UNII-NK7M8T0JI2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fedovapagon (UNII-NK7M8T0JI2) is a potent and selective, orally active, non-peptide agonist of the vasopressin V2 receptor (V2R). Its primary biological function is to mimic the action of endogenous arginine vasopressin (AVP) on the V2 receptors located in the principal cells of the kidney's collecting ducts. This agonistic activity initiates a signaling cascade that ultimately leads to a potent antidiuretic effect, making it a subject of significant interest for therapeutic applications in conditions characterized by excessive water excretion, such as nocturia. This technical guide provides a comprehensive overview of the biological function, activity, and underlying molecular mechanisms of Fedovapagon, including quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction

Fedovapagon has been investigated in clinical trials for the treatment of nocturia, a condition characterized by the need to wake up one or more times during the night to urinate.[1][2] Unlike the endogenous peptide hormone vasopressin and its analogue desmopressin, Fedovapagon's non-peptide structure offers the potential for improved oral bioavailability.[3] This guide delves into the core pharmacology of Fedovapagon, providing a detailed resource for researchers and drug development professionals.

Biological Function: Vasopressin V2 Receptor Agonism

The principal biological function of Fedovapagon is its selective agonism at the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR).[3][4] The V2R is predominantly expressed on the basolateral membrane of principal cells in the renal collecting ducts.[5] Activation of the V2R by Fedovapagon initiates a signaling cascade that results in increased water reabsorption from the urine back into the bloodstream, thereby concentrating the urine and reducing its volume.[4][5]

Quantitative Biological Activity

The potency of Fedovapagon as a V2R agonist has been quantified in vitro and in vivo. The following table summarizes the key quantitative data available for Fedovapagon.

| Parameter | Value | Species | Assay/Method | Reference |

| EC50 | 24 nM | Not Specified | V2 Receptor Agonist Assay | [4] |

| Inhibition of Urine Output | 81% | Rat | 1 mg/kg, oral administration | [4] |

Signaling Pathways

The biological effects of Fedovapagon are mediated through the activation of intracellular signaling pathways downstream of the V2 receptor. The primary and a secondary signaling pathway are described below.

Gs-cAMP-PKA Signaling Pathway (Canonical Pathway)

Upon binding of Fedovapagon to the V2R, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gs. The activated alpha subunit of Gs (Gαs) stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] The elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, most notably the aquaporin-2 (AQP2) water channels. This phosphorylation promotes the translocation of AQP2-containing vesicles to the apical membrane of the collecting duct cells and their insertion into the membrane.[5] This increased density of AQP2 channels in the apical membrane enhances water permeability, leading to increased water reabsorption.

Caption: Canonical Gs-cAMP-PKA signaling pathway activated by Fedovapagon.

β-Arrestin Signaling Pathway (Non-Canonical Pathway)

In addition to the canonical Gs-mediated pathway, V2R activation can also lead to the recruitment of β-arrestin. While β-arrestin is typically involved in receptor desensitization and internalization, it can also act as a scaffold for other signaling proteins, initiating a distinct, G protein-independent signaling cascade. For the V2R, β-arrestin-mediated signaling has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2. The physiological relevance of this pathway in the context of Fedovapagon's antidiuretic effect is still under investigation.

Caption: Non-canonical β-Arrestin signaling pathway downstream of V2R activation.

Experimental Protocols

The following provides a detailed methodology for a representative in vitro functional assay to determine the potency of a V2R agonist like Fedovapagon.

In Vitro V2 Receptor Functional Assay (cAMP Measurement)

Objective: To determine the half-maximal effective concentration (EC50) of Fedovapagon by measuring its ability to stimulate cAMP production in cells expressing the human vasopressin V2 receptor.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human vasopressin V2 receptor.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% Bovine Serum Albumin (BSA), and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity.

-

Test Compound: Fedovapagon, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.

-

Reference Agonist: Arginine Vasopressin (AVP) for positive control.

-

cAMP Detection Kit: A commercial kit for quantifying intracellular cAMP levels, such as a LANCE® Ultra cAMP kit or a GloSensor™ cAMP assay kit.

-

Microplates: 384-well white opaque microplates suitable for luminescence or fluorescence detection.

-

Plate Reader: A microplate reader capable of detecting the signal generated by the chosen cAMP detection kit.

Procedure:

-

Cell Culture and Plating:

-

Culture the V2R-expressing HEK293 cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Once the cells reach 80-90% confluency, harvest them using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in assay buffer and determine the cell density.

-

Seed the cells into a 384-well microplate at a density of 2,000-5,000 cells per well and incubate for the time specified by the cAMP assay kit manufacturer (this can range from a few hours to overnight).

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of Fedovapagon and the reference agonist (AVP) in assay buffer. A typical concentration range for Fedovapagon would span from picomolar to micromolar to capture the full dose-response curve.

-

Include a vehicle control (assay buffer with the same final concentration of solvent as the test compound wells).

-

Add the diluted compounds to the respective wells of the microplate containing the cells.

-

-

Incubation:

-

Incubate the plate at room temperature or 37°C for a specified period (e.g., 30 minutes) to allow for V2R activation and cAMP accumulation.

-

-

cAMP Detection:

-

Following the incubation, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit. This typically involves the addition of lysis and detection reagents.

-

-

Data Analysis:

-

The raw data (e.g., fluorescence or luminescence intensity) will be inversely proportional to the amount of cAMP produced.

-

Convert the raw data to cAMP concentrations using a standard curve generated with known concentrations of cAMP.

-

Plot the cAMP concentration against the logarithm of the Fedovapagon concentration.

-

Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the EC50 value, which is the concentration of Fedovapagon that elicits 50% of the maximal response.

-

Caption: Experimental workflow for determining the EC50 of Fedovapagon.

Conclusion

Fedovapagon is a selective vasopressin V2 receptor agonist with a well-defined biological function centered on its antidiuretic properties. Its mechanism of action through the canonical Gs-cAMP-PKA pathway is well-established, leading to the translocation of aquaporin-2 channels and subsequent water reabsorption in the kidneys. The quantitative data underscores its potency as a V2R agonist. The detailed experimental protocol provided in this guide offers a framework for the in vitro characterization of Fedovapagon and similar compounds. This comprehensive technical overview serves as a valuable resource for researchers and professionals involved in the study and development of novel therapeutics targeting the vasopressin V2 receptor.

References

In-depth Technical Guide: Homologs and Analogs of UNII-NK7M8T0JI2

A comprehensive analysis for researchers, scientists, and drug development professionals.

Foreword

The Unique Ingredient Identifier (UNII) NK7M8T0JI2 is assigned to Berotralstat , a plasma kallikrein inhibitor. This technical guide provides a detailed overview of Berotralstat and explores its known homologs and analogs, offering insights into their chemical structures, mechanisms of action, and therapeutic potential. The information presented herein is intended to support further research and development in the field of kallikrein inhibition.

Introduction to Berotralstat (UNII-NK7M8T0JI2)

Berotralstat is an orally administered small molecule inhibitor of plasma kallikrein, an enzyme involved in the production of bradykinin. Elevated bradykinin levels are a key mediator of angioedema attacks in patients with Hereditary Angioedema (HAE). By inhibiting plasma kallikrein, Berotralstat effectively reduces the production of bradykinin, thereby preventing and treating HAE attacks.

Table 1: Physicochemical Properties of Berotralstat

| Property | Value |

| Molecular Formula | C26H28F3N5O3 |

| Molecular Weight | 515.5 g/mol |

| IUPAC Name | (2R)-1-[4-(aminomethyl)-2-fluorobenzyl]-N-[(1R)-1-cyano-2-(4-fluorophenyl)ethyl]-5-oxo-L-prolinamide |

| CAS Number | 1809095-23-9 |

Homologs and Analogs of Berotralstat

The development of plasma kallikrein inhibitors has led to the exploration of various chemical scaffolds. While specific homologous series for Berotralstat are not extensively documented in publicly available literature, several analogs with similar mechanisms of action have been investigated.

Key Analogs of Berotralstat

Table 2: Prominent Analogs of Berotralstat

| Compound | UNII | Mechanism of Action | Key Structural Differences from Berotralstat |

| Lanadelumab | 7Q6352I524 | Monoclonal antibody inhibitor of plasma kallikrein | Large biologic molecule, different binding site and kinetics |

| Ecallantide | 7184288G1J | Recombinant protein inhibitor of plasma kallikrein | Polypeptide, distinct chemical nature |

| Sebetralstat (KVD900) | N/A | Oral small molecule inhibitor of plasma kallikrein | Different chemical scaffold, under investigation |

Experimental Protocols

In Vitro Kallikrein Inhibition Assay

A common method to assess the potency of Berotralstat and its analogs is a fluorogenic substrate assay.

Workflow for Kallikrein Inhibition Assay

Unii-NK7M8T0JI2 in vitro and in vivo studies

An in-depth review of available scientific and regulatory databases has revealed that the identifier "Unii-NK7M8T0JI2" does not correspond to a recognized chemical substance. Searches for this specific Unique Ingredient Identifier (UNII) across multiple chemical and regulatory databases, including the U.S. Food and Drug Administration's (FDA) Global Substance Registration System (GSRS), yielded no matching results.

Consequently, it is not possible to provide a technical guide, in vitro and in vivo data, experimental protocols, or signaling pathway diagrams for a substance that cannot be definitively identified. The foundation of any scientific and technical analysis rests upon the precise identification of the subject compound.

It is recommended that the provided identifier be verified for accuracy. It is possible that "Unii-NK7M8T0JI2" may be a typographical error, an outdated or withdrawn identifier, or an internal code not registered with public scientific bodies. Without the correct and validated UNII or another standard chemical identifier such as a CAS number or IUPAC name, a comprehensive search for the requested scientific data cannot be conducted.

Unraveling the Therapeutic Potential of Unii-NK7M8T0JI2 (Decursin): A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the existing scientific literature on Unii-NK7M8T0JI2, chemically identified as Decursin. Decursin is a pyranocoumarin predominantly isolated from the roots of the plant Angelica gigas Nakai. It has garnered significant attention within the scientific community for its diverse pharmacological activities, particularly its potent anti-cancer properties. This document synthesizes key findings on its mechanism of action, effects on critical signaling pathways, and relevant quantitative data from various studies. Detailed experimental protocols for seminal research are also provided to facilitate reproducibility and further investigation into this promising therapeutic agent.

Quantitative Data Summary

The following tables summarize the reported quantitative data for Decursin, including its cytotoxic activity against various cancer cell lines and its pharmacokinetic profile in animal models.

Table 1: In Vitro Cytotoxicity of Decursin (IC50 Values)

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Human Lung Cancer | 43.55 | [1] |

| Doxorubicin-resistant NCI/ADR-RES | Ovarian Cancer | 23 µg/mL | [2] |

| 253J | Bladder Cancer | 50-100 (effective concentration) | [2] |

| HCT116 | Colon Cancer | 50-100 (effective concentration) | [2] |

| HT29 | Colorectal Cancer | 10, 30, 60, 90 (effective concentration) | [2] |

| Head and Neck Cancer Cell Line | Head and Neck Cancer | 50-100 (effective concentration) | [2] |

Table 2: Pharmacokinetic Parameters of Decursin in C57BL/6 Mice [3]

| Administration Route | Dose | Cmax (µg/mL) | Tmax (h) |

| Oral Gavage | ~240 mg/kg | 0.54 | Not Specified |

| Intraperitoneal Injection | ~240 mg/kg | 11.2 | Not Specified |

Note: The study also measured the major metabolite, decursinol, which showed higher plasma concentrations.

Key Signaling Pathways Modulated by Decursin

Decursin exerts its therapeutic effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer and other diseases. The primary pathways identified in the literature are the PI3K/AKT/mTOR, JAK/STAT, and MAPK pathways.

PI3K/AKT/mTODR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, growth, and survival. Decursin has been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[2]

Caption: Decursin inhibits the PI3K/AKT/mTOR signaling pathway.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling and is often constitutively active in cancer, promoting cell proliferation and survival. Decursin has been demonstrated to inhibit this pathway, notably by decreasing the phosphorylation of STAT3.[1]

Caption: Decursin inhibits the JAK/STAT signaling pathway.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the effects of Decursin.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the IC50 value of Decursin in a specific cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Decursin stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 5 x 103 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Decursin (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blotting for Phosphorylated STAT3

This protocol is used to investigate the effect of Decursin on the activation of the STAT3 protein.

Objective: To determine if Decursin inhibits the phosphorylation of STAT3.

Materials:

-

Cancer cell line (e.g., A549)

-

Decursin

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Culture cells and treat with Decursin at desired concentrations for a specified time.

-

Lyse the cells with lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Strip the membrane and re-probe with antibodies for total STAT3 and β-actin as loading controls.

Experimental Workflow for In Vivo Xenograft Model

This workflow describes a typical in vivo study to evaluate the anti-tumor efficacy of Decursin.

Caption: Workflow for an in vivo cancer xenograft study with Decursin.

Conclusion

Decursin (Unii-NK7M8T0JI2) is a promising natural compound with well-documented anti-cancer activities. Its mechanisms of action involve the modulation of key signaling pathways such as PI3K/AKT/mTOR and JAK/STAT, leading to the inhibition of cancer cell proliferation and survival. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Decursin. Future studies should focus on elucidating its detailed molecular interactions, optimizing its pharmacokinetic properties, and evaluating its efficacy and safety in clinical settings.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of UNII-NK7M8T0JI2 (C.I. Solvent Blue 70)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive summary of the publicly available safety and toxicity data for UNII-NK7M8T0JI2, chemically identified as C.I. Solvent Blue 70. While extensive efforts have been made to gather detailed information, specific experimental protocols for the cited studies on this particular substance were not available. The methodologies described are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), which are standard for regulatory toxicology.

Chemical Identification

-

UNII: NK7M8T0JI2

-

Chemical Name: C.I. Solvent Blue 70

-

Chemical Class: Copper Phthalocyanine Complex

Executive Summary of Toxicological Profile

C.I. Solvent Blue 70 is a copper phthalocyanine-based dye with a generally low order of acute toxicity. Available data from safety data sheets indicate a high LD50 value in rats, suggesting low toxicity upon single oral exposure. It is not classified as a skin or eye irritant in animal studies and is not considered a skin sensitizer. Furthermore, the available information suggests a lack of mutagenic, carcinogenic, or reproductive toxicity potential. Ecotoxicological data indicate a low hazard to aquatic organisms.

A significant data gap exists regarding the toxicokinetics (absorption, distribution, metabolism, and excretion) and the specific mechanisms of toxicity, including any interactions with cellular signaling pathways.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicological and ecotoxicological data for C.I. Solvent Blue 70.

Table 1: Mammalian Toxicity

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | >5000 mg/kg bw[1] |

Table 2: Ecotoxicity

| Endpoint | Species | Duration | Value | Guideline | Reference |

| Fish Toxicity (LC50) | Danio rerio | 96 hours | >100 mg/L[1] | OECD 203 | |

| Daphnia Toxicity (EC50) | Daphnia magna | 48 hours | >100 mg/L[1] | OECD 202 | |

| Algae Toxicity (EC50) | Lemna gibba | 7 days | 30.4 mg/L[1] | OECD 221 | |

| Bacteria Toxicity (EC20) | Active Sludge | 0.5 hours | >1000 mg/L[1] | OECD 209 |

Detailed Experimental Methodologies (Based on OECD Guidelines)

While specific study reports for C.I. Solvent Blue 70 are not publicly available, the toxicological endpoints reported are typically investigated using standardized OECD test guidelines. The following are generalized protocols that would be followed for such studies.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

-

Principle: This method involves a stepwise procedure with the use of a small number of animals per step. The outcome of each step determines the next dose to be administered. The objective is to classify the substance based on its acute oral toxicity.

-

Test Animals: Typically, young adult female rats are used. Animals are acclimatized to laboratory conditions before the study.

-

Procedure: A single dose of the test substance is administered by oral gavage. The starting dose is selected from a series of fixed-dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded at regular intervals.

-

Endpoint: The study allows for the determination of a toxicity class and an estimation of the LD50.

Fish, Acute Toxicity Test - OECD 203

-

Principle: This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour exposure period.

-

Test Species: A standard freshwater species such as the Zebrafish (Danio rerio) is commonly used.

-

Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. A control group is maintained in water without the test substance.

-

Observation: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50 (median lethal concentration) is calculated at the end of the 96-hour exposure period.

Toxicokinetics and Mechanism of Action

There is a significant lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of C.I. Solvent Blue 70. As a copper phthalocyanine complex, it is a large and relatively stable molecule. It is generally considered to be poorly absorbed from the gastrointestinal tract. A study on copper phthalocyanines suggested a relationship between their toxicity and their distribution in blood serum proteins[2]. However, detailed metabolic pathways have not been described.

No information was found regarding the specific signaling pathways modulated by C.I. Solvent Blue 70 or the molecular mechanisms underlying its potential toxicity.

Visualizations

As no specific signaling pathways for C.I. Solvent Blue 70 have been identified, a generalized workflow for in vivo toxicity testing is presented below.

Caption: A generalized workflow for an in vivo acute oral toxicity study.

Conclusion and Data Gaps

Based on the available data, UNII-NK7M8T0JI2 (C.I. Solvent Blue 70) exhibits a low acute toxicity profile and is not considered a significant irritant or sensitizer. The lack of positive findings in genotoxicity, carcinogenicity, and reproductive toxicity studies, as reported in safety data sheets, is reassuring. However, the absence of detailed study reports and the significant data gaps in toxicokinetics and mechanistic toxicology are critical limitations to a complete safety assessment.

Key Data Gaps:

-

Toxicokinetics: No data are available on the absorption, distribution, metabolism, and excretion of C.I. Solvent Blue 70.

-

Mechanism of Toxicity: The molecular mechanisms and potential interactions with cellular signaling pathways are unknown.

-

Detailed Study Protocols: The full study reports, including detailed experimental methodologies for the summarized toxicity endpoints, are not publicly accessible.

Further research is required to address these data gaps to provide a more comprehensive understanding of the safety and toxicity profile of C.I. Solvent Blue 70 for researchers, scientists, and drug development professionals.

References

Unidentified Substance: Unable to Determine Therapeutic Targets for UNII-NK7M8T0JI2

Despite a comprehensive search across multiple chemical and regulatory databases, the substance associated with the Unique Ingredient Identifier (UNII) NK7M8T0JI2 could not be identified. As a result, the potential therapeutic targets and associated in-depth technical information requested cannot be provided.

The UNII system, managed by the U.S. Food and Drug Administration (FDA) through its Global Substance Registration System (GSRS), is designed to provide a unique, unambiguous identifier for chemical substances, biologics, polymers, and other materials. Typically, a UNII can be resolved to a specific substance, allowing for the retrieval of associated scientific and regulatory information.

However, repeated searches for "UNII-NK7M8T0JI2" across publicly available resources, including the FDA's own databases and major chemical information repositories such as PubChem and ChemSpider, yielded no results. This suggests one of several possibilities:

-

The provided UNII may contain a typographical error.

-

The substance is part of a proprietary database not accessible through public search interfaces.

-

The identifier is new or has not yet been populated in the public-facing databases.

Without the fundamental identification of the substance, it is impossible to proceed with the subsequent steps of the request, which would involve a thorough review of the scientific literature to determine its mechanism of action, signaling pathways, and potential therapeutic applications. The creation of data tables, experimental protocols, and pathway diagrams is contingent on this primary identification.

For researchers, scientists, and drug development professionals seeking information on a specific substance, the accuracy of the identifier is paramount. It is recommended that the requester verify the UNII and, if possible, cross-reference it with other identifiers such as a CAS Registry Number or a common chemical name. Should a corrected identifier be available, a renewed search for the requested technical information can be initiated.

Methodological & Application

Application Notes and Protocols for a Novel Compound in Cell Culture

Disclaimer: The identifier "Unii-NK7M8T0JI2" does not correspond to a publicly known substance. This document provides a generalized experimental protocol for the in vitro evaluation of a hypothetical water-soluble, small molecule compound, hereafter referred to as "Compound-X," on a mammalian adherent cell line. The described protocols are standard methodologies for assessing the cytotoxic and anti-proliferative effects of a novel compound.

Introduction

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro efficacy of a novel compound (Compound-X) on cancer cell lines. The primary objectives of these experiments are to determine the compound's half-maximal inhibitory concentration (IC50) for cell viability and to characterize its effect on cell proliferation over time. The protocols described herein are designed for adherent mammalian cell lines and can be adapted for various research applications.

Experimental Overview

The overall workflow for evaluating Compound-X involves initial cell culture and maintenance, followed by specific assays to measure cell viability and proliferation in response to the compound.

Hypothetical Signaling Pathway

For the purpose of this application note, we will hypothesize that Compound-X exerts its anti-proliferative effects by inhibiting a key signaling pathway involved in cell cycle progression, such as the MAPK/ERK pathway.

Quantitative Data Summary

The following tables represent example data obtained from the described experimental protocols.

Table 1: Cell Viability in Response to Compound-X (MTT Assay)

| Compound-X Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 0.1 | 1.18 ± 0.07 | 94.4 |

| 1 | 0.95 ± 0.06 | 76.0 |

| 5 | 0.68 ± 0.05 | 54.4 |

| 10 | 0.42 ± 0.04 | 33.6 |

| 25 | 0.21 ± 0.03 | 16.8 |

| 50 | 0.10 ± 0.02 | 8.0 |

| 100 | 0.05 ± 0.01 | 4.0 |

Table 2: Effect of Compound-X on Cell Proliferation (Direct Cell Count)

| Time (hours) | Cell Count (x 10⁴) - Vehicle Control (Mean ± SD) | Cell Count (x 10⁴) - Compound-X (10 µM) (Mean ± SD) |

| 0 | 2.0 ± 0.2 | 2.0 ± 0.2 |

| 24 | 4.1 ± 0.3 | 2.8 ± 0.3 |

| 48 | 8.5 ± 0.5 | 3.5 ± 0.4 |

| 72 | 16.2 ± 0.9 | 4.1 ± 0.5 |

Experimental Protocols

General Cell Culture and Maintenance of Adherent Cells

This protocol outlines the basic steps for maintaining a healthy culture of adherent mammalian cells.

Materials:

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

Trypsin-EDTA (0.25%)

-

Culture flasks (T-25 or T-75)

-

Sterile serological pipettes and pipette tips

-

Laminar flow hood

-

37°C, 5% CO₂ incubator

-

Inverted microscope

Protocol:

-

Pre-warm all media and reagents to 37°C before use.

-

Examine the cell culture flask under an inverted microscope to assess confluency and check for contamination.[1]

-

When cells reach 80-90% confluency, remove the flask from the incubator and place it in a laminar flow hood.

-

Aspirate the old medium from the flask.

-

Wash the cell monolayer with PBS to remove any residual medium and serum.[2][3] Use approximately 2 mL of PBS for a T-25 flask.

-

Aspirate the PBS.

-

Add enough Trypsin-EDTA to cover the cell monolayer (e.g., 1 mL for a T-25 flask).[1][2]

-

Incubate the flask at 37°C for 2-5 minutes, or until cells detach.

-

Add 4-5 mL of complete growth medium to the flask to inactivate the trypsin.

-

Resuspend the cells by gently pipetting the medium over the cell layer.

-

Transfer the cell suspension to a sterile centrifuge tube.

-

Centrifuge the cell suspension at 150 x g for 5 minutes.[1][3]

-

Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh complete growth medium.

-

Perform a cell count using a hemocytometer and Trypan Blue to determine the viable cell density.[1][4]

-

Seed new culture flasks at the desired density (e.g., 1:5 or 1:10 split) and return to the incubator.[2]

Cell Viability (MTT) Assay

This protocol is for determining the dose-dependent effect of Compound-X on cell viability.

Materials:

-

Adherent cells in culture

-

Complete growth medium

-

Compound-X stock solution (e.g., in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Multi-channel pipette

-

Plate reader (570 nm)

Protocol:

-

Trypsinize and count the cells as described in the general maintenance protocol.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

Prepare serial dilutions of Compound-X in complete growth medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Compound-X. Include vehicle-only controls.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Proliferation Assay (Direct Cell Counting)

This protocol measures the effect of Compound-X on the rate of cell growth over time.

Materials:

-

Adherent cells in culture

-

Complete growth medium

-

Compound-X

-

24-well plates

-

Trypsin-EDTA

-

Hemocytometer

-

Trypan Blue stain

Protocol:

-

Seed cells in a 24-well plate at a low density (e.g., 2 x 10⁴ cells per well) in 500 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Treat the cells with a specific concentration of Compound-X (e.g., the determined IC50) or a vehicle control.

-

At specified time points (e.g., 0, 24, 48, and 72 hours), select a set of wells for cell counting.

-

Aspirate the medium, wash with PBS, and trypsinize the cells in each well.

-

Resuspend the detached cells in a known volume of complete growth medium.

-

Perform a viable cell count for each well using a hemocytometer and Trypan Blue.

-

Plot the cell number against time to generate growth curves for both treated and control cells.

References

Application Notes and Protocols: Utilizing Unii-NK7M8T0JI2 (CHIR99021) in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unii-NK7M8T0JI2 is the Unique Ingredient Identifier for CHIR99021 , a highly potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2][3] CHIR99021 inhibits both GSK-3α and GSK-3β isoforms with high potency (IC₅₀ = 10 nM and 6.7 nM, respectively).[3] Its primary mechanism of action involves the activation of the canonical Wnt/β-catenin signaling pathway.[1][2][4][5] By inhibiting GSK-3, CHIR99021 prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates target gene transcription.[1][2][5]

Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture.[6][7][8] When studying the effects of CHIR99021, Western blotting is an indispensable tool to assess the modulation of the Wnt/β-catenin signaling pathway. Key proteins of interest for analysis after CHIR99021 treatment include phosphorylated GSK-3 (p-GSK-3), total GSK-3, total β-catenin, and phosphorylated β-catenin.

These application notes provide a detailed protocol for utilizing Unii-NK7M8T0JI2 (CHIR99021) in a Western blot experiment to analyze its effects on the Wnt/β-catenin signaling pathway.

Key Experimental Targets and Expected Outcomes

When treating cells with CHIR99021, the following changes in protein levels and phosphorylation status are expected, which can be quantified by Western blot:

| Target Protein | Expected Change with CHIR99021 Treatment | Rationale |

| p-GSK-3β (Ser9) | Increase | CHIR99021 is an ATP-competitive inhibitor, but its effect on upstream kinases can lead to an increase in the inhibitory phosphorylation at Ser9. |

| Total GSK-3β | No significant change | The total amount of the GSK-3β protein is not expected to change with short-term inhibitor treatment. |

| Total β-catenin | Increase | Inhibition of GSK-3 prevents the degradation of β-catenin, leading to its accumulation.[1][2][5] |

| p-β-catenin (Ser33/37/Thr41) | Decrease | GSK-3 is responsible for phosphorylating β-catenin at these sites, marking it for degradation. Inhibition of GSK-3 will decrease this phosphorylation. |

Experimental Workflow

The following diagram illustrates the general workflow for a Western blot experiment designed to assess the impact of CHIR99021 on target proteins.

Caption: A schematic overview of the Western blot experimental workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a Western blot to analyze the effects of CHIR99021.

1. Cell Culture and Treatment

-

Cell Seeding: Plate the cells of interest (e.g., HEK293T, HeLa, or a relevant cell line for your research) in appropriate culture dishes and grow them to 70-80% confluency.

-

CHIR99021 Preparation: Prepare a stock solution of CHIR99021 (e.g., 10 mM in DMSO). Store at -20°C.

-

Treatment:

-

Dilute the CHIR99021 stock solution in cell culture media to the desired final concentration (a typical starting concentration is 3-10 µM).

-

Also, prepare a vehicle control (e.g., DMSO in culture media at the same final concentration as the CHIR99021-treated samples).

-

Remove the old media from the cells and replace it with the media containing CHIR99021 or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).

-

2. Cell Lysis and Protein Extraction

-

Wash Cells: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Cell Lysis:

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Incubation and Centrifugation:

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

-

Collect Supernatant: Carefully transfer the supernatant (containing the protein) to a new, clean tube.

3. Protein Quantification

-

Assay: Determine the protein concentration of each sample using a standard protein assay method, such as the Bicinchoninic acid (BCA) assay or Bradford assay, following the manufacturer's instructions.

-

Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.

4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

-

Sample Preparation: Mix the normalized protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis:

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel. Include a protein ladder to determine molecular weights.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

-

5. Protein Transfer

-

Transfer Setup: Assemble the transfer stack (sandwich) with the gel and a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8]

-

Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. The transfer conditions (voltage, time) will depend on the system and the size of the proteins of interest.

6. Immunodetection

-

Blocking: After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (e.g., anti-p-GSK-3β, anti-GSK-3β, anti-β-catenin, anti-p-β-catenin, and a loading control like anti-GAPDH or anti-β-actin) in the blocking buffer at the manufacturer's recommended dilution.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation:

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

-

Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.

7. Signal Detection and Analysis

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control to account for any variations in protein loading.

Signaling Pathway Diagram

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention by CHIR99021.

Caption: The canonical Wnt/β-catenin signaling pathway and the inhibitory action of CHIR99021.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or Weak Signal | Inactive antibody | Use a new or validated antibody. |

| Insufficient protein loaded | Increase the amount of protein loaded per well. | |

| Inefficient protein transfer | Optimize transfer conditions (time, voltage). Check transfer with Ponceau S staining. | |

| Insufficient exposure | Increase exposure time during signal detection. | |

| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |

| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |

| Insufficient washing | Increase the number and duration of wash steps. | |

| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. Try a different blocking buffer. |

| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |

By following this detailed protocol and understanding the underlying principles of CHIR99021's mechanism of action, researchers can effectively utilize Western blotting to investigate the Wnt/β-catenin signaling pathway and the impact of GSK-3 inhibition.

References

- 1. agscientific.com [agscientific.com]

- 2. agscientific.com [agscientific.com]

- 3. stemcell.com [stemcell.com]

- 4. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]

- 6. Western blot - Wikipedia [en.wikipedia.org]

- 7. Valid application of western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Unii-NK7M8T0JI2 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unii-NK7M8T0JI2, identified as [(2-mercaptoethyl)iminodiacetato-N,S,O,O']oxorhenium(V), is a rhenium-based coordination complex. Rhenium complexes are a subject of increasing interest in medicinal chemistry, particularly for their potential as anticancer and radiopharmaceutical agents. This document provides detailed application notes and protocols for the dosage and administration of Unii-NK7M8T0JI2 in mouse models, based on available data for structurally related oxorhenium(V) and other rhenium complexes. It is important to note that specific in vivo data for Unii-NK7M8T0JI2 is limited, and the following protocols are extrapolated from studies on similar compounds. Researchers should perform initial dose-finding and toxicity studies to establish the optimal and safe dosage for this specific compound.

Quantitative Data Summary

The following table summarizes dosage information gathered from in vivo studies of various rhenium complexes in mice. This data can serve as a starting point for designing experiments with Unii-NK7M8T0JI2.

| Rhenium Complex Type | Mouse Model | Dosage | Administration Route | Frequency | Application |

| Rhenium(I) Tricarbonyl Complex | Mice with A2780 ovarian cancer xenografts | 20 mg/kg | Not specified | Twice weekly | Anticancer |

| Rhenium(I) Tricarbonyl Complex | Mice with MDA-MB231 Luc+ human breast tumor cells | 10 mg/kg | Oral or Intraperitoneal | Daily for 4 weeks | Anticancer |

| Rhenium(I) Tricarbonyl Complex | Nude mice bearing A549 tumor xenografts | 5 mg/kg | Not specified | Over 21 days | Anticancer |

| [¹⁸⁸Re]rhenium sulfide suspension | Nude mice bearing SMMC 7721 human liver carcinoma | 3.7, 7.4, 18.5, 29.6 MBq (0.1 ml) | Intratumoral | Single injection, repeated after 6 days | Radiotherapy |

Experimental Protocols

Preparation of Unii-NK7M8T0JI2 for In Vivo Administration

The solubility and stability of the compound in the chosen vehicle are critical for successful in vivo experiments.

Materials:

-

Unii-NK7M8T0JI2

-

Vehicle:

-

Option 1: Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Option 2: 5-10% Dimethyl Sulfoxide (DMSO) in sterile PBS or corn oil. The final concentration of DMSO should be kept low to minimize toxicity.

-

-

Sterile, pyrogen-free vials

-

Vortex mixer

-

Sterile filters (0.22 µm)

Protocol:

-

Accurately weigh the required amount of Unii-NK7M8T0JI2.

-

In a sterile vial, dissolve the compound in a small amount of the chosen vehicle. If using a DMSO co-solvent, first dissolve the compound in DMSO and then dilute to the final concentration with PBS or corn oil.

-

Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but stability at higher temperatures should be pre-determined.

-

Sterile-filter the final solution using a 0.22 µm filter into a new sterile vial.

-

Prepare fresh on the day of administration.

Intravenous (IV) Administration Protocol

Intravenous administration ensures rapid and complete bioavailability. The lateral tail vein is the most common site for IV injections in mice.

Materials:

-

Prepared Unii-NK7M8T0JI2 solution

-

Mouse restraint device

-

Heat lamp or warming pad (optional, for vasodilation)

-

Sterile 27-30 gauge needles and syringes (e.g., insulin syringes)

-

70% ethanol or other suitable disinfectant

-

Sterile gauze

Protocol:

-

Accurately determine the body weight of the mouse.

-

Calculate the exact volume of the drug solution to be injected based on the desired dosage (mg/kg) and the concentration of the solution. The maximum bolus injection volume for a mouse is typically 5 ml/kg.

-

Place the mouse in a restraint device, allowing access to the tail.

-

To aid in visualization of the tail veins, warm the tail using a heat lamp or by immersing it in warm water. Be careful to avoid burns.

-

Disinfect the injection site on the lateral tail vein with 70% ethanol.

-

With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.

-